Cas no 867381-22-4 ((5-chlorobenzothiophen-2-yl)boronic acid)
(5-chlorobenzothiophen-2-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (5-Chlorobenzo[b]thiophen-2-yl)boronic acid
- (5-Chloro-1-benzothiophen-2-yl)boronic acid
- 5-CHLOROBENZO[B]THIOPHEN-2-YLBORONICACID
- Boronic acid,(5-chlorobenzo[b]thien-2-yl)
- (5-chlorobenzothiophen-2-yl)boronic acid
- EN300-61609
- (5-Chlorobenzo[b]thiophen-2-yl)boronicacid
- DTXSID60733680
- 5-Chlorobenzo[b]thiophene-2-boronic acid
- CS-0252792
- AKOS011560075
- 5-chlorobenzo[b]thiophen-2-ylboronic acid
- YNTMDEYDNLWCLF-UHFFFAOYSA-N
- (5-Chloro-benzo[b]thiophen-2-yl)-boronic acid
- A863049
- Z969202862
- J-517381
- SCHEMBL2205839
- 867381-22-4
- DB-353477
-
- MDL: MFCD11110416
- Inchi: 1S/C8H6BClO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H
- InChI Key: YNTMDEYDNLWCLF-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C=C(B(O)O)S2
Computed Properties
- Exact Mass: 211.98700
- Monoisotopic Mass: 211.9870085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.7Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 421.9±48.0 °C at 760 mmHg
- Flash Point: 208.9±29.6 °C
- PSA: 68.70000
- LogP: 1.23450
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
(5-chlorobenzothiophen-2-yl)boronic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(5-chlorobenzothiophen-2-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD253435-1g |
(5-Chlorobenzo[b]thiophen-2-yl)boronic acid |
867381-22-4 | 98% | 1g |
¥8654.0 | 2024-04-18 | |
| TRC | C651830-5mg |
(5-Chlorobenzo[b]thiophen-2-yl)boronic Acid |
867381-22-4 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C651830-10mg |
(5-Chlorobenzo[b]thiophen-2-yl)boronic Acid |
867381-22-4 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C651830-50mg |
(5-Chlorobenzo[b]thiophen-2-yl)boronic Acid |
867381-22-4 | 50mg |
$ 230.00 | 2022-06-06 | ||
| Alichem | A169004992-1g |
(5-Chlorobenzo[b]thiophen-2-yl)boronic acid |
867381-22-4 | 95% | 1g |
$567.62 | 2023-08-31 | |
| eNovation Chemicals LLC | Y0979462-1g |
5-chlorobenzo[b]thiophen-2-ylboronic acid |
867381-22-4 | 95% | 1g |
$605 | 2023-09-01 | |
| Chemenu | CM134168-1g |
(5-Chlorobenzo[b]thiophen-2-yl)boronic acid |
867381-22-4 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM134168-1g |
(5-Chlorobenzo[b]thiophen-2-yl)boronic acid |
867381-22-4 | 95 % | 1g |
$553 | 2021-08-05 | |
| Ambeed | A251407-1g |
(5-Chlorobenzo[b]thiophen-2-yl)boronic acid |
867381-22-4 | 98% | 1g |
$1037.0 | 2025-04-16 | |
| Enamine | EN300-61609-0.05g |
(5-chloro-1-benzothiophen-2-yl)boronic acid |
867381-22-4 | 95% | 0.05g |
$135.0 | 2023-07-06 |
(5-chlorobenzothiophen-2-yl)boronic acid Suppliers
(5-chlorobenzothiophen-2-yl)boronic acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Additional information on (5-chlorobenzothiophen-2-yl)boronic acid
Introduction to (5-chlorobenzothiophen-2-yl)boronic Acid (CAS No: 867381-22-4)
Boron chemistry has long been a cornerstone in the field of organic synthesis, offering versatile platforms for constructing complex molecular architectures. Among the various boron-containing compounds, boronic acids have emerged as indispensable reagents in modern organic synthesis, particularly in cross-coupling reactions. One such compound that has garnered significant attention is (5-chlorobenzothiophen-2-yl)boronic acid, with the CAS registry number 867381-22-4. This compound is a derivative of benzothiophene, a heterocyclic aromatic compound with a sulfur atom in its structure, and it bears a chlorine substituent at the 5-position and a boronic acid group at the 2-position.
The synthesis of (5-chlorobenzothiophen-2-yl)boronic acid typically involves multi-step processes, often starting from benzothiophene derivatives. One common approach is the Suzuki-Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds between boronic acids and aryl halides under palladium catalysis. This method is highly efficient and has been widely adopted in the construction of diverse aromatic systems. Recent advancements in catalytic systems have further enhanced the selectivity and yield of such reactions, making (5-chlorobenzothiophen-2-yl)boronic acid an attractive precursor for various applications.
One of the most notable applications of (5-chlorobenzothiophen-2-yl)boronic acid lies in its use as a building block for constructing advanced materials. For instance, researchers have employed this compound in the synthesis of conjugated polymers, which are pivotal in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The sulfur atom in the benzothiophene ring imparts unique electronic properties, enabling efficient charge transport and light emission characteristics. Recent studies have demonstrated that incorporating (5-chlorobenzothiophen-2-yl)boronic acid into polymer frameworks can significantly enhance their stability and performance under ambient conditions.
In addition to materials science, (5-chlorobenzothiophen-2-yl)boronic acid has also found applications in medicinal chemistry. The compound serves as a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting receptor-mediated signaling pathways. For example, researchers have utilized this boronic acid to construct heterocyclic scaffolds that exhibit potent inhibitory activity against kinases involved in cancer progression. The chlorine substituent at the 5-position plays a critical role in modulating the pharmacokinetic properties of these molecules, ensuring optimal bioavailability and efficacy.
The structural versatility of (5-chlorobenzothiophen-2-yl)boronic acid extends to its utility in click chemistry reactions. Click chemistry, which emphasizes modular assembly of molecules through highly efficient reactions, has benefited from the use of boronic acids as reactive intermediates. For instance, copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions involving this compound have enabled the rapid construction of complex bicyclic structures with high precision. These advancements underscore the importance of (5-chlorobenzothiophen-2-yl)boronic acid as a key reagent in contemporary organic synthesis.
From an environmental perspective, there is growing interest in developing sustainable methods for synthesizing compounds like (5-chlorobenzothiophen-2-yl)boronic acid. Researchers are exploring green chemistry approaches that minimize waste generation and reduce reliance on hazardous solvents. For example, microwave-assisted synthesis protocols have been developed to accelerate reaction rates while maintaining high yields and selectivity. Such innovations align with global efforts to promote environmentally friendly chemical practices without compromising on product quality or functionality.
Furthermore, computational chemistry tools have played a pivotal role in understanding the electronic properties and reactivity patterns of (5-chlorobenzothiophen-2-yl)boronic acid at an atomic level. Density functional theory (DFT) calculations have provided insights into the bonding interactions within this molecule, shedding light on its unique electronic structure and reactivity trends. These computational studies complement experimental findings and guide future research directions by predicting potential reaction pathways and optimizing synthetic strategies.
In conclusion, (5-chlorobenzothiophen-2-yllboronic acid (CAS No: 867381-22_4) stands as a testament to the ingenuity and progress within modern organic synthesis. Its diverse applications across materials science, medicinal chemistry, and click chemistry highlight its significance as a versatile building block for constructing complex molecular systems. As research continues to uncover new synthetic methodologies and applications for this compound, its role in advancing chemical science will undoubtedly expand further.
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